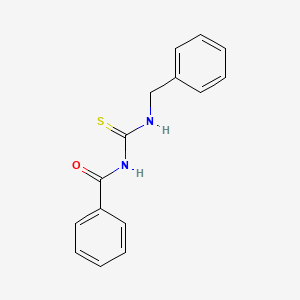

N-(benzylcarbamothioyl)benzamide

Description

Properties

IUPAC Name |

N-(benzylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-14(13-9-5-2-6-10-13)17-15(19)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQAXDYFHYRLSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351469 | |

| Record name | N-(benzylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4921-91-9 | |

| Record name | NSC118974 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(benzylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzylcarbamothioyl Benzamide and Its Analogues

Elucidation of Primary Synthetic Routes for N-(benzylcarbamothioyl)benzamide

The synthesis of N-(benzylcarbamothioyl)benzamide is primarily achieved through two main strategies: condensation reactions and nucleophilic acyl substitution.

Condensation Reactions as a Synthetic Approach

Condensation reactions provide a direct and effective method for the formation of N-(benzylcarbamothioyl)benzamide. A notable approach involves the reaction of benzoyl isothiocyanate with benzylamine (B48309). This reaction proceeds through the nucleophilic attack of the amino group of benzylamine on the electrophilic carbon of the isothiocyanate group, followed by a proton transfer, to yield the final product.

Another documented condensation method involves the reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine in the presence of sodium bicarbonate. nih.govnih.govresearchgate.net This route offers a pathway to N-(benzylcarbamothioyl)benzamide and its substituted analogues. nih.govnih.govresearchgate.net For instance, new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized using this methodology. nih.govnih.govresearchgate.net The reaction of 4-(substituted-benzylamino)-2-hydroxybenzoic acids with freshly prepared Ph3P(SCN)2 can also lead to the formation of related benzoxazine (B1645224) intermediates. nih.gov Furthermore, acid-catalyzed condensation of benzamide (B126) with glyoxal (B1671930) has been explored, demonstrating the versatility of condensation reactions in synthesizing related structures. mdpi.com

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is a fundamental reaction in organic chemistry that can be effectively utilized for the synthesis of N-(benzylcarbamothioyl)benzamide. masterorganicchemistry.comlibretexts.orgyoutube.com This strategy typically involves the reaction of a benzoyl derivative with a suitable nucleophile. A common approach is the reaction of benzoyl chloride with benzylthiourea. In this process, the thiourea (B124793) acts as the nucleophile, attacking the carbonyl carbon of the benzoyl chloride and leading to the displacement of the chloride leaving group. pearson.com

This reaction is a classic example of nucleophilic acyl substitution, where a more reactive carboxylic acid derivative (an acid chloride) is converted into a less reactive one (an amide-like structure). libretexts.orgyoutube.com The reactivity of the acyl compound is a key factor, with acid chlorides being highly reactive due to the good leaving group ability of the chloride ion and the electronic destabilization of the carbonyl group. libretexts.org The mechanism proceeds through a tetrahedral intermediate. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields in N-(benzylcarbamothioyl)benzamide Synthesis

The efficiency of the synthesis of N-(benzylcarbamothioyl)benzamide and its analogues is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalysts is crucial for maximizing yields and purity. For instance, in the synthesis of N,N-dimethyl benzamides through a copper-catalyzed one-pot reaction, the use of N,N-dimethyl formamide (B127407) (DMF) as the amide source at 130 °C under an oxygen atmosphere with a Cu2O catalyst and 1,10-phenanthroline (B135089) as a ligand resulted in good yields. sioc-journal.cn

Similarly, the synthesis of N-alkylbenzylamines has been optimized by exploring different solvents and bases. researchgate.net For example, the use of cesium carbonate as a base has been shown to be highly effective in promoting direct N-alkylation. researchgate.net The choice of solvent can also significantly impact the reaction outcome. While some reactions proceed well in solvents like dioxane with reflux, others may benefit from solvent-free conditions. nih.govresearchgate.net Precise optimization of these parameters is key to achieving robust and high-yield conditions for the desired products. researchgate.net

Derivatization and Analogue Synthesis Strategies

The core structure of N-(benzylcarbamothioyl)benzamide can be modified to generate a wide range of analogues with potentially new properties. This derivatization can be achieved by introducing various substituents on the aromatic rings or by modifying the thioamide linkage.

Synthesis of Transition Metal Complexes of N-(benzylcarbamothioyl)benzamide

The thioamide group in N-(benzylcarbamothioyl)benzamide provides an excellent coordination site for transition metal ions, allowing for the synthesis of a variety of metal complexes.

Copper(II) complexes of N-(benzylcarbamothioyl)benzamide and related ligands have been a subject of interest. The synthesis of these complexes typically involves the reaction of a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with the ligand in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.govmdpi.com

Nickel(II) Complexes

The synthesis of Nickel(II) complexes with N-(benzylcarbamothioyl)benzamide has been successfully achieved through a condensation method. aip.org These complexes have been characterized using elemental analysis (CHNS), IR spectroscopy, and ¹H NMR spectroscopy. aip.org Spectroscopic data for Nickel(II) complexes of related N-(dialkylcarbamothioyl)-4-nitrobenzamide ligands show the absence of the N-H proton resonance and a shift in the C=O and C=S stretching frequencies upon coordination. researchgate.net

In a typical synthesis, a solution of a Ni(II) salt and the N-(pyrrolidinobenzyl)benzamide ligand in an ethanol and chloroform (B151607) mixture is refluxed. asianpubs.orgasianpubs.org The resulting complexes are then isolated upon cooling and characterized. asianpubs.orgasianpubs.org The molar conductance measurements of these complexes in ethanol suggest their non-electrolytic nature. asianpubs.org X-ray crystallography of bis[N-(diethylcarbamothioyl)-4-nitrobenzamide]nickel(II) has confirmed the coordination of the ligand to the metal center. researchgate.net

Table 1: Characterization Data for a Representative Nickel(II) Complex

| Characterization Technique | Observation | Reference |

| Elemental Analysis | Consistent with the proposed formula | aip.org |

| IR Spectroscopy | Shift in ν(C=O) and ν(C=S) bands | researchgate.net |

| ¹H NMR Spectroscopy | Disappearance of N-H proton signal | researchgate.net |

| Molar Conductance | Indicates non-electrolytic nature | asianpubs.org |

| X-ray Crystallography | Confirms coordination geometry | researchgate.net |

Coordination Chemistry and Ligand Properties

N-(benzylcarbamothioyl)benzamide is utilized as a ligand in the synthesis of metal complexes, which are explored for their catalytic activities in organic reactions. The thiourea moiety within the molecule can undergo nucleophilic substitution reactions, allowing for the formation of various substituted derivatives. The coordination of benzoylthiourea (B1224501) derivatives to rhenium, for example, typically occurs through the sulfur and oxygen atoms, leading to stable mononuclear and multinuclear complexes. uzh.ch The versatility of these ligands is further demonstrated by the synthesis of heteroleptic Ni(II) complexes where the ligand coordinates through the azomethine-N and phenolate-O atoms, leaving the azo group pendant. chemrevlett.com The structural flexibility of thioureas, arising from the presence of nucleophilic sulfur and nitrogen atoms, facilitates the formation of both inter- and intramolecular hydrogen bonds, resulting in diverse binding modes with metal ions. researchgate.net

Synthesis of Substituted Benzoylthiourea Derivatives

A general and widely used method for the synthesis of substituted benzoylthiourea derivatives involves the reaction of a substituted benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent like acetone (B3395972) to form a benzoyl isothiocyanate in situ. nih.govcurresweb.com This intermediate is then reacted with a primary amine to yield the desired N,N'-disubstituted benzoylthiourea. nih.govcurresweb.comresearchgate.net

The reaction progress can be monitored by techniques such as thin-layer chromatography, and the final products are typically purified by recrystallization from a suitable solvent system, for instance, an ethanol/dichloromethane mixture. curresweb.com The structures of these synthesized compounds are confirmed through various spectroscopic methods including IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis. nih.govresearchgate.net

For example, a series of new benzoylthiourea derivatives with fluorine-containing substituents have been synthesized and characterized. nih.govresearchgate.netnih.gov The synthesis involved reacting 2-(4-ethylphenoxymethyl)benzoyl chloride with ammonium thiocyanate to generate the corresponding isothiocyanate, which was then treated with various fluorinated anilines. nih.gov

Table 2: General Synthetic Procedure for Substituted Benzoylthioureas

| Step | Reagents and Conditions | Purpose | Reference |

| 1 | Substituted benzoyl chloride, Ammonium thiocyanate, Acetone, Reflux | In situ formation of benzoyl isothiocyanate | nih.govcurresweb.com |

| 2 | Primary amine, Acetone, Reflux | Formation of the N,N'-disubstituted benzoylthiourea | nih.govresearchgate.net |

| 3 | Recrystallization (e.g., from ethanol/dichloromethane) | Purification of the final product | curresweb.com |

Synthesis of Hydroxy-Substituted Benzamides Incorporating the Benzylcarbamothioyl Moiety

The synthesis of N-(benzylcarbamothioyl)-2-hydroxy substituted benzamides has been accomplished through the reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine in the presence of sodium bicarbonate. nih.govnih.govresearchgate.netresearchgate.net The starting 2-thioxo-substituted-1,3-benzoxazines can be prepared from the corresponding hydroxybenzoic acids. nih.gov The structures of the resulting hydroxy-substituted benzamides are typically confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy, along with microanalysis. nih.govresearchgate.net This method provides a direct route to incorporate both a hydroxyl group and a benzylcarbamothioyl moiety onto a benzamide scaffold.

General Methodologies for Benzamide Derivative Preparation

The formation of an amide bond is a cornerstone of organic synthesis. The most common approach is the condensation of a carboxylic acid with an amine. hepatochem.com However, direct condensation often requires harsh conditions such as high temperatures. libretexts.orgnumberanalytics.com To circumvent this, various activation methods are employed.

One prevalent strategy is the use of coupling reagents, which activate the carboxylic acid to facilitate nucleophilic attack by the amine. hepatochem.comnumberanalytics.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). hepatochem.com Another approach involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride, which readily reacts with amines to form amides. libretexts.org

A general procedure for preparing N-substituted benzamide derivatives can involve the reaction of a benzoyl chloride with an appropriate amine. researchgate.net Alternatively, direct synthesis from arenes has been demonstrated using cyanoguanidine in the presence of a strong acid like triflic acid, which proceeds via a Friedel-Crafts type reaction. nih.gov

Table 3: Comparison of General Benzamide Synthesis Methodologies

| Method | Activating Agent/Condition | Advantages | Disadvantages | References |

| Direct Condensation | High temperature | Atom economical | Harsh conditions, limited substrate scope | libretexts.orgnumberanalytics.com |

| Coupling Reagents | DCC, DIC, etc. | Mild conditions, high efficiency | Reagent cost, byproduct removal | hepatochem.com |

| Acid Chlorides | Thionyl chloride, etc. | High reactivity | Harsh formation conditions, sensitive to functional groups | libretexts.org |

| Friedel-Crafts Reaction | Cyanoguanidine, Triflic acid | Direct from arenes | Requires strong acid, specific substrates | nih.gov |

Mechanistic Investigations of N-(benzylcarbamothioyl)benzamide Formation Reactions

The reaction mechanism for the formation of N-(carbamoylcarbamothioyl)benzamide, a compound structurally related to N-(benzylcarbamothioyl)benzamide, has been investigated using Density Functional Theory (DFT) calculations at the B3LYP/6-31g(d) level. researchgate.netnih.gov These computational studies, supported by ¹H NMR monitoring of the reaction progress, suggest a mechanism proceeding through two transition states. researchgate.netnih.gov

The proposed mechanism involves an initial formation of an unstable intermediate, followed by the rate-determining step which is the first transition state (Ts1). researchgate.netnih.gov This leads to a more stable intermediate which then proceeds through a second, lower-energy transition state (Ts2) to form the final product. researchgate.netnih.gov The computational analysis of the potential energy surface provides valuable insights into the energetics and structural changes occurring throughout the reaction pathway. researchgate.net While these studies were not performed on N-(benzylcarbamothioyl)benzamide itself, the mechanistic principles are expected to be highly similar due to the structural analogy. The key steps likely involve the nucleophilic attack of the amine on the isothiocyanate intermediate.

In Depth Spectroscopic and Crystallographic Characterization of N Benzylcarbamothioyl Benzamide and Its Derivatives

Solid-State Structural Elucidation via X-ray Crystallography

While crystallographic data for the parent N-(benzylcarbamothioyl)benzamide is not prominently available in the surveyed literature, extensive studies have been performed on its closely related analogues. The data from these derivatives provide critical insights into the expected structural properties of the title compound.

A prime example is the single-crystal X-ray diffraction analysis of N-(benzylcarbamothioyl)-2-chlorobenzamide . nih.gov This compound crystallizes in the triclinic space group P-1. nih.gov The core N-acylthiourea moiety exhibits a specific conformation where an intramolecular hydrogen bond forms between the N-H group adjacent to the benzoyl group and the carbonyl oxygen atom, creating a stable six-membered ring motif known as an S(6) loop. nih.govnih.govresearchgate.net In the case of the 2-chloro derivative, the dihedral angles between the central sulfourea group and the benzyl (B1604629) and chlorobenzyl rings are 35.8(6)° and 81.6(6)°, respectively, indicating a significantly twisted molecular conformation. nih.gov

A similar intramolecular S(6) ring motif is observed in the structure of N-(propan-2-ylcarbamothioyl)benzamide , which features an isopropyl group in place of the benzyl group. nih.gov This suggests that the formation of this intramolecular hydrogen bond is a highly favorable and characteristic feature of the N-benzoylthiourea scaffold.

Table 1: Crystallographic Data for N-(benzylcarbamothioyl)-2-chlorobenzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₃ClN₂OS |

| Formula Weight | 304.78 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.347 (2) |

| b (Å) | 9.658 (3) |

| c (Å) | 11.003 (3) |

| α (°) | 110.150 (5) |

| β (°) | 90.767 (3) |

| γ (°) | 104.058 (3) |

| Volume (ų) | 707.0 (4) |

| Z | 2 |

| Temperature (K) | 153 |

The N-acylthiourea framework, possessing both hard (O, N) and soft (S) donor atoms, is an exceptionally versatile ligand for coordinating with a wide range of metal ions. researchgate.netuobasrah.edu.iq Crystallographic studies of these metal complexes reveal diverse coordination modes.

Monodentate Coordination: In many complexes with metals like Cu(I), the N-acylthiourea ligand coordinates in a monodentate fashion through the sulfur atom. nih.govrsc.org For instance, reaction with Cu(I) halide precursors often yields complexes where the metal center is bound solely to the thiocarbonyl sulfur. researchgate.net

Bidentate S,O Coordination: A very common coordination mode involves the deprotonation of the amide N-H, allowing the ligand to chelate to a metal center via the sulfur and carbonyl oxygen atoms. This S,O-bidentate coordination is frequently observed with platinum group metals like Pt(II) and Pd(II), typically resulting in square-planar geometries. nih.govtandfonline.com

Bidentate S,N Coordination: Coordination can also occur through the sulfur and the deprotonated thiourea (B124793) nitrogen atom, forming a strained four-membered ring. This S,N-bidentate mode has been observed in complexes with Ru(II), Rh(III), and Ir(III). tandfonline.com

Crystallographic analysis of substituted analogues, such as N-((2-acetylphenyl)carbamothioyl)benzamide and N-(benzylcarbamothioyl)-2-chlorobenzamide , confirms that substitutions on the phenyl rings can influence molecular conformation and crystal packing, but the core structural features of the acylthiourea group, particularly the intramolecular S(6) hydrogen bond, remain consistent. nih.govrsc.org

Table 2: Common Coordination Modes of N-Acylthiourea Ligands

| Coordination Mode | Donor Atoms | Typical Metals | Reference |

|---|---|---|---|

| Monodentate | S | Cu(I) | researchgate.netrsc.org |

| Bidentate (Chelating) | S, O | Pt(II), Pd(II) | nih.govtandfonline.com |

| Bidentate (Chelating) | S, N | Ru(II), Rh(III), Ir(III) | tandfonline.com |

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a combination of intermolecular forces that create a stable, repeating supramolecular architecture. In N-(benzylcarbamothioyl)benzamide and its derivatives, hydrogen bonding and π–π stacking are the dominant forces.

A prominent feature in the packing of N-acylthioureas is the formation of centrosymmetric dimers through pairs of intermolecular N—H⋯S hydrogen bonds. nih.gov This interaction creates a robust supramolecular synthon, specifically the {⋯HNCS}₂ synthon, which acts as a fundamental building block for the extended crystal structure. nih.gov

A detailed analysis of the crystal structures reveals a hierarchy of intermolecular and intramolecular interactions that define the molecular conformation and the crystal packing.

Intramolecular N—H⋯O Hydrogen Bond: As previously mentioned, the most significant intramolecular interaction is the hydrogen bond between the benzoyl-adjacent N-H donor and the carbonyl oxygen acceptor. This interaction forms a planar S(6) ring motif and is a key factor in dictating the planarity and conformation of the central acylthiourea fragment. nih.govnih.gov In N-(benzylcarbamothioyl)-2-chlorobenzamide, this N⋯O distance is 2.669(2) Å. nih.gov

Intermolecular N—H⋯S Hydrogen Bond: This is the primary interaction responsible for the supramolecular assembly. The N-H of the benzylamine (B48309) moiety acts as the donor, and the thiocarbonyl sulfur atom acts as the acceptor, linking molecules into centrosymmetric dimers. nih.gov The geometry for this bond in the 2-chloro derivative involves an N⋯S distance of 3.3698(18) Å and a largely linear N—H⋯S angle of 166.2(18)°. nih.gov

Table 3: Hydrogen Bond Geometry for N-(benzylcarbamothioyl)-2-chlorobenzamide nih.gov

| D—H⋯A | Type | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|---|

| N2—H2N⋯O1 | Intramolecular | 0.82 (2) | 2.01 (2) | 2.669 (2) | 137 (2) |

| N1—H1N⋯S1 | Intermolecular | 0.86 (2) | 2.53 (2) | 3.3698 (18) | 166.2 (18) |

D = Donor atom; A = Acceptor atom

Advanced Analytical Methodologies for Purity and Structural Confirmation

Beyond single-crystal X-ray diffraction, a suite of analytical methods is essential for confirming the chemical identity and ensuring the purity of a synthesized compound like N-(benzylcarbamothioyl)benzamide. These techniques provide complementary information, verifying that the bulk material corresponds to the structure determined for a single crystal.

The synthesis of N-acylthioureas typically involves the reaction of an aroyl isothiocyanate with an amine, followed by purification, often via recrystallization. nih.govnih.gov The purity and structure of the final product are then confirmed using the following methods:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of all hydrogen and carbon atoms. researchgate.netnih.gov Key signals include the N-H protons, the methylene (B1212753) (CH₂) protons of the benzyl group, and the carbons of the thiocarbonyl (C=S) and carbonyl (C=O) groups. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups. For N-(benzylcarbamothioyl)benzamide, key vibrational bands include the N-H stretching, the C=O stretching (typically around 1660-1680 cm⁻¹), and the C=S stretching bands. researchgate.netimpactfactor.org

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak [M]⁺ or related adducts like [M+H]⁺. impactfactor.org

Elemental Analysis: This method provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are compared against the calculated theoretical values to confirm the empirical formula and assess the purity of the bulk sample. researchgate.netasianpubs.org

Table 4: Analytical Methods for Structural and Purity Confirmation

| Technique | Purpose | Information Obtained |

|---|---|---|

| Single-Crystal XRD | Definitive structure determination | 3D atomic arrangement, bond lengths/angles, packing |

| ¹H & ¹³C NMR | Structural confirmation in solution | Chemical environment and connectivity of atoms |

| FT-IR Spectroscopy | Functional group identification | Presence of N-H, C=O, C=S, and other key bonds |

| Mass Spectrometry | Molecular weight confirmation | Mass-to-charge ratio of the molecular ion |

| Elemental Analysis | Purity and empirical formula verification | Percentage composition of C, H, N, S |

Computational Chemistry and in Silico Research on N Benzylcarbamothioyl Benzamide

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. These studies are crucial for understanding the binding mechanism of N-(benzylcarbamothioyl)benzamide to its potential biological targets.

Molecular docking simulations have been instrumental in predicting how N-(benzylcarbamothioyl)benzamide and its derivatives bind to various receptors. For instance, studies on similar N-benzylbenzamide derivatives have shown their potential as tubulin polymerization inhibitors. nih.gov In this context, docking studies can elucidate the binding mode of N-(benzylcarbamothioyl)benzamide within the colchicine (B1669291) binding site of tubulin. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction's strength.

Different docking algorithms may predict slightly different binding poses, and it is not uncommon for a single ligand to exhibit multiple binding modes within a receptor's active site. nih.gov These studies are essential for structure-activity relationship (SAR) analysis, guiding the design of more potent analogs. For example, docking studies on a series of benzamide (B126) derivatives against acetylcholinesterase (AChE) and β-secretase (BACE1) have helped in identifying key structural features that govern their inhibitory activity. mdpi.com

Below is a hypothetical data table illustrating the kind of results a molecular docking study of N-(benzylcarbamothioyl)benzamide against various targets might yield.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues |

| Tubulin (Colchicine Site) | -8.5 | 0.5 | Cys241, Leu248, Ala316 |

| Acetylcholinesterase (AChE) | -9.2 | 0.2 | Trp84, Tyr130, Phe330 |

| β-secretase (BACE1) | -7.8 | 1.2 | Asp32, Gly230, Thr232 |

A critical outcome of molecular docking is the identification of specific amino acid residues within the active site of an enzyme or receptor that form key interactions with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex.

For N-(benzylcarbamothioyl)benzamide, docking studies could reveal crucial hydrogen bonds between the amide and thioamide groups and polar residues in the active site. The benzyl (B1604629) and benzoyl moieties are likely to engage in hydrophobic and aromatic stacking interactions. For example, in the context of tubulin inhibition, the benzamide moiety might interact with one region of the colchicine site, while the benzyl group occupies another hydrophobic pocket. The identification of these key residues is invaluable for site-directed mutagenesis experiments, which can validate the predicted binding mode. nih.gov

The following table details the types of interactions that could be predicted between N-(benzylcarbamothioyl)benzamide and the active site of a hypothetical enzyme target.

| Interacting Residue | Interaction Type | Distance (Å) |

| Ser214 | Hydrogen Bond (with C=O) | 2.9 |

| Asn150 | Hydrogen Bond (with N-H) | 3.1 |

| Phe290 | π-π Stacking (with Benzoyl Ring) | 3.5 |

| Trp180 | π-π Stacking (with Benzyl Ring) | 4.0 |

| Val125, Ile175 | Hydrophobic Interaction | - |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of N-(benzylcarbamothioyl)benzamide and its complexes with biological targets, offering insights that are complementary to the static views provided by molecular docking.

MD simulations can be used to explore the conformational landscape of N-(benzylcarbamothioyl)benzamide in different environments, such as in aqueous solution or when bound to a protein. These simulations track the movements of atoms over time, revealing the flexibility of the molecule and the stability of its various conformations. When complexed with a target protein, MD simulations can assess the stability of the docked pose. nih.gov Root Mean Square Deviation (RMSD) analysis of the ligand and protein backbone over the course of the simulation is a common metric used to evaluate the stability of the complex. nih.gov

A hypothetical MD simulation study on the N-(benzylcarbamothioyl)benzamide-tubulin complex might be run for 100 nanoseconds to observe the system's behavior.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average Ligand RMSD | 1.5 Å |

| Average Protein RMSD | 2.0 Å |

While molecular docking provides a static snapshot of ligand-target interactions, MD simulations reveal their dynamic nature. Hydrogen bonds may form and break, and the ligand may adjust its conformation within the binding pocket to optimize its interactions. The persistence of key interactions throughout the simulation provides stronger evidence for their importance in binding.

Analysis of the MD trajectory can quantify the frequency and duration of specific hydrogen bonds and hydrophobic contacts. This dynamic information is crucial for a more accurate understanding of the binding mechanism and can help explain the structural basis for the compound's biological activity. For instance, simulations on related benzamide derivatives have demonstrated the stability of the ligand within the binding site of target proteins. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of N-(benzylcarbamothioyl)benzamide. These calculations provide detailed information about the molecule's structure, charge distribution, and reactivity.

Methods such as Density Functional Theory (DFT) are commonly used to optimize the geometry of the molecule and to calculate various electronic properties. These properties can include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net The electrostatic potential surface can also be calculated to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net

The following table presents hypothetical data from a quantum chemical calculation on N-(benzylcarbamothioyl)benzamide.

| Quantum Chemical Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.8 D |

| Molecular Polarizability | 35.0 x 10⁻²⁴ cm³ |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

The study of a molecule's electronic structure is fundamental to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. wikipedia.org The HOMO is the orbital that is most likely to donate an electron, while the LUMO is the most likely to accept an electron. conicet.gov.ar The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. mdpi.com

For N-(benzylcarbamothioyl)benzamide, computational studies using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level have determined the HOMO-LUMO energy gap to be 4.2 eV. This value provides a quantitative measure of the compound's stability and the energy required for electronic excitation. The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer that can occur within the molecule. nih.gov These calculations are instrumental in predicting how the molecule will interact with other molecules and its potential role in chemical reactions. wikipedia.org

| Parameter | Description | Value (for N-(benzylcarbamothioyl)benzamide) |

| HOMO | Highest Occupied Molecular Orbital energy. Represents the ability to donate an electron. | Not specified in search results |

| LUMO | Lowest Unoccupied Molecular Orbital energy. Represents the ability to accept an electron. | Not specified in search results |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A measure of molecular stability and reactivity. | 4.2 eV |

Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic properties and structures of molecules. bohrium.com This method is widely used to predict molecular geometries, vibrational frequencies, and the mechanisms of chemical reactions. nih.govresearchgate.net

In the study of N-(benzylcarbamothioyl)benzamide and related compounds, DFT calculations have been employed to optimize molecular structures and predict their reactivity. For instance, the B3LYP/6-31g(d) functional has been successfully used to compute the reaction mechanism for the formation of similar benzamide derivatives. researchgate.net These calculations can identify transition states and intermediates, providing a detailed picture of the reaction pathway. researchgate.net

Furthermore, DFT allows for the calculation of various molecular properties that help in understanding reactivity. Fukui indices, for example, can be calculated to identify the most likely sites for nucleophilic and electrophilic attack within the molecule. Hirshfeld surface analysis, another technique often used in conjunction with DFT, helps to map and quantify intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for understanding the crystal packing and solid-state behavior of the compound.

Computational Studies of Photodissociation Dynamics

Resonance Raman spectroscopy, coupled with theoretical calculations, is a primary tool for probing photodissociation dynamics. nih.gov For benzamide, studies have shown that upon excitation to the S3 electronic state, the molecule undergoes multidimensional photodissociation dynamics. nih.gov This means that the energy absorbed is channeled into various vibrational modes, including stretches and bends of the benzene (B151609) ring and the amide group. nih.gov

To model these processes, advanced computational methods like Complete Active Space Self-Consistent Field (CASSCF) theory are used. nih.gov These calculations can identify and characterize conical intersections, which are points on the potential energy surfaces of different electronic states where the surfaces cross. nih.gov These intersections play a critical role in the rapid, non-radiative decay of the molecule back to a lower electronic state or its dissociation into fragments. nih.gov Understanding these pathways is essential for predicting the photostability of the compound.

In Silico Approaches in the Exploration of Biological Activity

In silico methods are increasingly used to screen and predict the biological activity of chemical compounds, saving time and resources in the drug discovery process. These computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and the prediction of pharmacokinetic properties.

For N-(benzylcarbamothioyl)benzamide, in silico approaches have been complemented by experimental data, revealing its potential as an inhibitor of ectonucleotidases. These enzymes are involved in physiological processes like thrombosis and inflammation. The compound has shown significant inhibitory effects on several human ectonucleotidase isoforms (h-NTPDases), with specific IC50 values determined for each.

| Enzyme Target | IC50 Value (for N-(benzylcarbamothioyl)benzamide) |

| h-NTPDase1 | 2.88 ± 0.13 μM |

| h-NTPDase3 | 0.72 ± 0.11 μM |

| h-NTPDase8 | 0.28 ± 0.07 μM |

Molecular docking studies, a common in silico technique, are used to predict the binding mode and affinity of a ligand to the active site of a target protein. For related benzamide and benzothiazole (B30560) derivatives, docking studies have been used to support experimental findings on their activity as enzyme inhibitors, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), or as antimicrobial agents. nih.govnih.gov These computational models help to elucidate the key interactions between the compound and the protein, guiding the design of more potent and selective inhibitors.

Structure Activity Relationship Sar Investigations of N Benzylcarbamothioyl Benzamide Derivatives

SAR in Enzyme Inhibition Studies

SARS-CoV Protease (PLpro) Inhibition

The papain-like protease (PLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV, making it an attractive target for antiviral drug development. numberanalytics.comnih.gov Due to the high degree of structural similarity between the PLpro of SARS-CoV and SARS-CoV-2, inhibitors developed for the former have shown significant activity against the latter. researchgate.netmdpi.commdpi.com

Research into noncovalent, active-site directed inhibitors has identified benzamide (B126) derivatives as a promising class of compounds. A key example is (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide, which binds to the S3 and S4 pockets of the SARS-CoV PLpro. mdpi.commdpi.com SAR studies have revealed several critical structural features for potent inhibition:

The Naphthyl Ring: The naphthalene (B1677914) moiety is crucial for the inhibitory activity of these benzamide derivatives. Both empirical and computational studies have shown that replacing the naphthyl group significantly diminishes or completely abolishes the compound's activity. The 1-naphthyl configuration is generally preferred over the 2-naphthyl for better binding affinity. nih.gov

Benzamide Core: Modifications to the benzamide portion of the molecule can influence potency. For instance, the discovery of isoindolines as a new scaffold for PLpro inhibitors has provided a deeper understanding of the binding modes within this class of inhibitors. mdpi.commdpi.com

Substitutions: The presence of an aromatic ring and a basic nitrogen atom are considered important for good antiviral activity. nih.gov

The development of these inhibitors has also led to the exploration of covalent inhibitors targeting the active site cysteine of PLpro. An α-chloro amide fragment has been identified that covalently modifies the active site cysteine, demonstrating inhibitory activity against SARS-CoV-2 replication in cellular models. researchgate.net

| Compound | Modifications | IC₅₀ (µM) | Key SAR Findings |

|---|---|---|---|

| (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide | N/A (Reference Compound) | Data Not Available in Snippet | Binds to S3 and S4 pockets of PLpro. mdpi.commdpi.com |

| Isoindoline (B1297411) Derivatives | Replacement of the benzamide core with an isoindoline scaffold. | Data Not Available in Snippet | Represents a new class of potent PLpro inhibitors. mdpi.commdpi.com |

| GRL-0617 | A naphthalene-based inhibitor. | Data Not Available in Snippet | Inhibits both SARS-CoV and SARS-CoV-2 PLpro. jppres.com |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of nucleic acid precursors, making it a key target for antimicrobial and anticancer therapies. researchgate.netnih.govresearchgate.net Benzamide derivatives, particularly those based on the trimethoprim (B1683648) (TMP) scaffold, have been investigated as inhibitors of human DHFR (hDHFR). researchgate.netresearchgate.net

SAR studies on these benzamide trimethoprim derivatives have provided several insights:

Amide Bond Incorporation: The introduction of an amide bond, a structural feature of the DNA minor groove binder netropsin, into TMP analogs has been a key design strategy. researchgate.netcollaborativedrug.com

Ring Modifications: Replacing the pyrimidine (B1678525) ring of TMP with a benzene (B151609) ring was found to slightly decrease the affinity for the enzyme, although these derivatives still interact with key active site residues. researchgate.net The addition of another benzene ring did not significantly increase the activity of the new derivatives. researchgate.net

Key Interactions: Molecular modeling and in vitro studies have shown that these benzamide derivatives interact with crucial amino acid residues in the hDHFR active site, including Glu-30, Phe-34, Asn-64, Arg-70, and Gly-117. researchgate.netresearchgate.netcollaborativedrug.comnih.gov For example, the derivative JW2 interacts strongly with Gly-117, while JW8 interacts with Asn-64 and Arg-70. collaborativedrug.comnih.gov

All tested benzamide derivatives showed activity against hDHFR, with some exhibiting greater potency than the parent compound, trimethoprim. researchgate.netcollaborativedrug.com

| Compound | IC₅₀ (µM) | Key SAR Findings |

|---|---|---|

| Trimethoprim (TMP) | 55.26 | Reference compound. researchgate.netcollaborativedrug.com |

| JW2 | 4.72 - 20.17 (range for all benzamides) | Identified as a promising inhibitor, interacts strongly with Gly-117. researchgate.netcollaborativedrug.comnih.gov |

| JW8 | 4.72 - 20.17 (range for all benzamides) | Identified as a promising inhibitor, interacts strongly with Asn-64 and Arg-70. researchgate.netcollaborativedrug.comnih.gov |

CYP51B Enzyme Inhibition

Based on the conducted research, no publicly available literature was found that specifically details the structure-activity relationships of N-(benzylcarbamothioyl)benzamide derivatives as inhibitors of the CYP51B enzyme.

Glucokinase Activation

Glucokinase (GK) is a key enzyme in glucose metabolism, primarily found in the liver and pancreas, and plays a crucial role in regulating blood glucose levels. nih.govresearchgate.net Activators of glucokinase are being explored as potential therapeutic agents for type 2 diabetes. nih.gov Substituted benzamide derivatives have emerged as a significant class of GK activators.

The SAR of these benzamide derivatives has been systematically investigated to optimize their potency and pharmacokinetic properties:

Privileged-Fragment-Merging (PFM): This strategy has been used to assemble series of benzamide derivatives for SAR studies as glucokinase activators.

Disubstituted Benzamides: The optimization of 3,5-disubstituted benzamides has led to the identification of potent GK activators with good oral availability. For example, the optimization of a lead compound, 2a, resulted in 3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide (6g), which uncoupled the relationship between potency and hydrophobicity.

Thiophenyl Substitution: The substitution of an ethoxy group at the third position of a thiophenyl moiety was found to be critical for enhancing the biological activity of certain benzamide and pyridinecarboxamide derivatives as glucokinase activators. nih.gov

| Compound | EC₅₀ (nM) | Activation Fold | Key SAR Findings |

|---|---|---|---|

| Compound 5 | 28.3 | 2.4 | Identified through a privileged-fragment-merging strategy. |

| Compound 16b | 44.8 | 2.2 | Identified through a privileged-fragment-merging strategy. |

| Compound 6g (3-[(1S)-2-hydroxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]-N-1,3-thiazol-2-ylbenzamide) | Data Not Available in Snippet | Data Not Available in Snippet | A potent GK activator with good oral availability. |

| Compound 13h | 1870 | Data Not Available in Snippet | Showed moderate activity towards both GK and glycogen (B147801) phosphorylase. |

SAR in Modulation of Cellular Signaling Pathways (e.g., NF-κB activation)

The nuclear factor-kappaB (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses. N-substituted benzamide derivatives have been shown to modulate this pathway, indicating their potential as immunomodulatory agents.

SAR studies have revealed that specific structural modifications significantly impact the activity of these compounds on NF-κB:

Acetylation: The addition of an acetyl group at position 4 of the aromatic ring in N-substituted benzamides was found to inhibit NF-κB and nuclear factor of activated T cells (NFAT) activity. In contrast, the non-acetylated parent compounds, such as procainamide, did not show this inhibitory effect.

Halogenation: The presence of a chloride at position 3 of the aromatic ring, as in declopramide, was inactive in inhibiting NF-κB. However, the acetylated derivative of this compound did show inhibitory activity.

Sustained Activation: In a different context, a sulfamoyl benzamidothiazole derivative was identified that leads to a sustained activation of NF-κB following a primary stimulus with a Toll-like receptor (TLR)-4 agonist. Systematic SAR studies on this compound identified sites on the scaffold that could be modified to yield more potent compounds.

These findings suggest that the benzamide scaffold can be fine-tuned to either inhibit or prolong NF-κB activation, depending on the specific substitutions and the cellular context.

SAR Methodologies for Predicting and Optimizing Biological Activity

The prediction and optimization of the biological activity of N-(benzylcarbamothioyl)benzamide derivatives heavily rely on various SAR methodologies, particularly computational approaches. These methods are instrumental in modern drug discovery, enabling the rational design of new compounds and the prioritization of candidates for synthesis and testing. researchgate.netmdpi.com

Key methodologies employed in the SAR studies of benzamide and related derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com By identifying key molecular descriptors (e.g., physicochemical, geometrical, and topological properties) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized compounds. nih.gov This approach has been successfully applied to guide the design of glucokinase activators and GlyT1 inhibitors. nih.govnih.gov

Molecular Docking: This structure-based drug design technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov Molecular docking simulations provide insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target enzyme, such as DHFR or PLpro. researchgate.netresearchgate.netnih.gov This information is invaluable for understanding the molecular basis of inhibition and for designing derivatives with improved affinity and selectivity.

In Silico Screening: This involves the use of computational methods to screen large libraries of virtual compounds against a biological target. mdpi.com It is a time- and cost-effective way to identify potential hit compounds for further investigation.

Machine Learning: Advanced machine learning algorithms, such as random forests and support vector machines, are increasingly being used to develop more sophisticated and predictive SAR models. numberanalytics.com These methods can handle large and complex datasets and can identify non-linear relationships between chemical structure and biological activity.

These computational methodologies, often used in combination, provide a powerful toolkit for medicinal chemists to navigate the complex landscape of SAR and to accelerate the development of new therapeutic agents based on the N-(benzylcarbamothioyl)benzamide scaffold.

Diverse Academic Research Applications of N Benzylcarbamothioyl Benzamide in Chemical Science

Applications in Materials Science: Corrosion Inhibition Studies

The protective properties of N-(benzylcarbamothioyl)benzamide against metal corrosion, particularly for mild steel in acidic environments, have been a primary area of investigation. The compound's efficacy stems from its ability to form a protective barrier on the metal surface, mitigating the destructive effects of corrosive agents.

Mechanisms of Corrosion Inhibition by N-(benzylcarbamothioyl)benzamide and Its Metal Complexes

The primary mechanism of corrosion inhibition by N-(benzylcarbamothioyl)benzamide involves the adsorption of its molecules onto the metal surface. This process is facilitated by the presence of heteroatoms such as sulfur, nitrogen, and oxygen in its structure. These atoms act as active centers, donating electrons to the vacant d-orbitals of iron atoms on the mild steel surface, leading to the formation of a coordinate covalent bond. This interaction creates a protective film that isolates the metal from the corrosive medium.

The inhibition is a mixed-type, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, though often with a more pronounced effect on the anodic domain. The formation of this protective layer effectively blocks the active sites on the metal surface where corrosion would typically occur.

Metal complexes of N-(benzylcarbamothioyl)benzamide can also exhibit enhanced corrosion inhibition properties. The coordination of the ligand to a metal center can increase the electron density on the ligand, further promoting its adsorption onto the metal surface and thereby improving the inhibition efficiency.

Adsorption Behavior on Metal Surfaces (e.g., Mild Steel)

The adsorption of N-(benzylcarbamothioyl)benzamide on mild steel surfaces in acidic solutions, such as 1 M HCl, is a key factor in its corrosion inhibition performance. This adsorption process is influenced by the concentration of the inhibitor and the temperature. Studies have shown that the inhibition efficiency generally increases with higher concentrations of the compound. mdpi.comresearchgate.net

The adsorption process can be described by various adsorption isotherms, with the Langmuir adsorption isotherm often providing a good fit for the experimental data. mdpi.comnih.govnih.govscirp.org This suggests the formation of a monolayer of the inhibitor on the metal surface. The adsorption mechanism is typically a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged metal surface and the protonated inhibitor molecules, while chemisorption involves the sharing of electrons between the heteroatoms of the inhibitor and the iron atoms on the steel surface. mdpi.com The presence of the benzene (B151609) ring and the thioamide group in the molecule facilitates strong adsorption. researchgate.net

Electrochemical Techniques for Inhibition Efficiency Assessment

Several electrochemical techniques are employed to evaluate the corrosion inhibition efficiency of N-(benzylcarbamothioyl)benzamide. These methods provide quantitative data on the reduction of corrosion rates in the presence of the inhibitor.

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode (mild steel) and measuring the resulting current. nih.govresearchgate.netabechem.com The data is plotted as a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. nih.gov The inhibition efficiency (IE%) is calculated from the icorr values with and without the inhibitor. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. nih.govresearchgate.netabechem.com In a typical EIS experiment for corrosion, a small amplitude AC signal is applied over a range of frequencies. The resulting data is often presented as a Nyquist plot. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor signify the formation of a protective film on the metal surface and a reduction in the corrosion rate. nih.govnih.gov

The following table summarizes typical data obtained from electrochemical assessments of corrosion inhibitors with similar functional groups.

| Technique | Parameter | Blank (Corrosive Medium) | With Inhibitor | Interpretation |

| Potentiodynamic Polarization | Corrosion Current Density (icorr) | High | Low | Reduced corrosion rate |

| Inhibition Efficiency (IE%) | - | High (e.g., >90%) | Effective inhibition | |

| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | Low | High | Increased resistance to charge transfer (corrosion) |

| Double-Layer Capacitance (Cdl) | High | Low | Formation of a protective layer |

Catalytic Applications of N-(benzylcarbamothioyl)benzamide Complexes

Beyond its use in corrosion inhibition, N-(benzylcarbamothioyl)benzamide serves as a versatile ligand in the synthesis of transition metal complexes with significant catalytic activities.

Role as Ligands in Transition Metal Catalysis (e.g., alcohol oxidation)

N-(benzylcarbamothioyl)benzamide and its derivatives can act as ligands, coordinating with transition metals like copper, cobalt, nickel, platinum, palladium, and ruthenium to form stable complexes. researchgate.net These complexes have been investigated for their catalytic prowess in various organic transformations. One notable application is in the oxidation of alcohols. The metal center, modulated by the electronic and steric properties of the N-(benzylcarbamothioyl)benzamide ligand, can effectively catalyze the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.

Mechanistic Aspects of Catalytic Cycles

The catalytic cycle for alcohol oxidation using these complexes typically involves several key steps. First, the alcohol coordinates to the metal center of the catalyst. This is followed by a deprotonation step, often assisted by a base, to form a metal-alkoxide intermediate. The crucial step is the β-hydride elimination, where a hydrogen atom from the carbon bearing the hydroxyl group is transferred to the metal center, leading to the formation of a metal-hydride species and the release of the oxidized product (aldehyde or ketone). Finally, the catalyst is regenerated through an oxidative step, often involving an external oxidant, which removes the hydride from the metal center and prepares the catalyst for the next cycle. The specific details of the mechanism can vary depending on the metal, the ligand structure, and the reaction conditions.

Chemical Biology and Biochemical Applications (beyond SAR specific enzymes)

The utility of N-(benzylcarbamothioyl)benzamide and its structural analogs extends into chemical biology and biochemical studies, where they serve as tools to probe and influence fundamental biological processes. Research in this area focuses on elucidating how these molecules interact with complex biological systems at a molecular level.

Investigation of Molecular Mechanisms of Action (e.g., apoptosis induction, mitochondrial pathway, caspase cascade)

While direct studies on N-(benzylcarbamothioyl)benzamide are limited, extensive research on related N-substituted benzamides, such as declopramide, has illuminated a distinct mechanism for inducing programmed cell death, or apoptosis. nih.govnih.gov This body of work provides a strong model for the potential biochemical behavior of structurally similar compounds.

Research has shown that certain N-substituted benzamides can trigger apoptosis in cancer cell lines through the intrinsic, or mitochondrial, pathway. nih.gov A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov This release is a critical step that initiates a cascade of enzymatic activity. Once in the cytosol, cytochrome c associates with other proteins to form a complex known as the apoptosome, which then activates an initiator caspase, specifically caspase-9. nih.gov

The activation of caspase-9 marks the beginning of the caspase cascade, a chain reaction involving a family of cysteine proteases that execute the process of apoptosis. nih.gov Activated caspase-9 proceeds to activate effector caspases, such as caspase-3, -6, and -7, which are responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov The process is finely regulated, and studies have shown that overexpression of the anti-apoptotic protein Bcl-2 can inhibit this benzamide-induced apoptosis. nih.govnih.gov Interestingly, this apoptotic mechanism appears to operate independently of the tumor suppressor protein p53. nih.govnih.gov Furthermore, researchers have observed that prior to the onset of apoptosis, these compounds can induce a cell cycle block at the G2/M phase. nih.govnih.gov

Table 1: Key Events in Apoptosis Induction by N-Substituted Benzamides

| Event | Description | Key Molecules Involved |

| Initiation | Release of cytochrome c from mitochondria into the cytosol. | Cytochrome c, Bcl-2 family proteins |

| Caspase Activation | Formation of the apoptosome and activation of initiator caspase-9. | Apaf-1, Procaspase-9 |

| Execution Cascade | Activation of effector caspases by caspase-9. | Caspase-3, -6, -7 |

| Cell Cycle Arrest | Halting of the cell cycle at the G2/M checkpoint. | Cell cycle regulatory proteins |

Research on Biological Macromolecule Interactions (e.g., BSA affinity)

The interaction of small molecules with transport proteins in the bloodstream is a critical factor influencing their distribution and availability within an organism. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural and functional similarity to Human Serum Albumin (HSA).

While specific studies detailing the binding of N-(benzylcarbamothioyl)benzamide to BSA are not prevalent, research on other benzamide (B126) derivatives, such as metoclopramide (B1676508) and sultopride, has demonstrated that these molecules do interact with serum albumins. nih.gov Techniques like fluorescence probe spectroscopy are employed to characterize these interactions and determine binding affinities. nih.gov In a typical fluorescence quenching experiment, the intrinsic fluorescence of BSA (originating from its tryptophan residues) decreases as the small molecule binds to it. By analyzing the extent of this quenching at different concentrations, researchers can calculate binding constants (Kb) and the number of binding sites.

For other pharmacologically active molecules, studies have used a combination of spectroscopic methods and molecular docking to precisely identify the binding location on BSA, often pinpointing specific subdomains like Site I (subdomain IIA) or Site II (subdomain IIIA). mdpi.comnih.gov These studies reveal the nature of the interacting forces, such as hydrogen bonds and van der Waals forces, that stabilize the drug-protein complex. mdpi.com Such research is fundamental to understanding the pharmacokinetic profile of a compound.

Modulation of Biological Processes for Research Purposes

Beyond their potential as therapeutic agents, benzamide compounds serve as valuable chemical tools for modulating biological processes in a research context. Their ability to induce apoptosis and cell cycle arrest allows scientists to study the intricate signaling pathways governing cell fate and proliferation. nih.govnih.gov

For instance, by applying an N-substituted benzamide to a cell culture, researchers can reliably trigger the mitochondrial apoptotic pathway and study the temporal dynamics of cytochrome c release and caspase activation. nih.gov This provides a controlled system for investigating the roles of various proteins involved in apoptosis. Furthermore, some benzamide analogs have been shown to possess anti-inflammatory properties by inhibiting the activity of NF-κB (nuclear factor kappa B) and the production of TNF-α (tumor necrosis factor-alpha), offering tools to explore inflammatory signaling pathways. nih.gov Their previously reported radio- and chemo-sensitizing properties also make them subjects of research for understanding mechanisms of treatment resistance in cancer models. nih.gov

Analytical Chemistry Derivatization Strategies

In analytical chemistry, derivatization is a key strategy used to modify an analyte to make it more suitable for a specific analytical technique. This is often done to improve volatility for gas chromatography or to enhance ionization for mass spectrometry, thereby increasing the sensitivity and reliability of the detection method.

Enhancement of Ionization Efficiency in Mass Spectrometry (e.g., LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for quantifying small molecules in complex biological samples. However, some compounds exhibit poor ionization efficiency in their native form, leading to low sensitivity. Chemical derivatization can overcome this limitation.

For molecules containing primary and secondary amines or phenolic groups, derivatization with benzoyl chloride is a common strategy to enhance their detection by LC-MS. researchgate.netepa.gov This process attaches a benzoyl group to the analyte, which not only can improve its chromatographic retention on reverse-phase columns but also provides a common, easily ionizable moiety. researchgate.net This leads to a significant increase in signal intensity in the mass spectrometer. While this method is applied to a wide range of analytes, specific applications for N-(benzylcarbamothioyl)benzamide are not widely documented. However, established LC-MS methods for other synthetic benzamide derivatives, like the histone deacetylase inhibitor MS-275, demonstrate the suitability of this analytical platform for the quantification of benzamide-containing structures in biological matrices such as human plasma. nih.gov

Improvement of Chromatographic Separation (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) requires analytes to be volatile and thermally stable. Many complex molecules, including those with polar functional groups like amines and amides, are not inherently suitable for GC analysis. Derivatization is employed to mask these polar groups, reduce their hydrogen bonding capacity, and increase their volatility. nih.gov

Common derivatization approaches for GC-MS analysis include silylation, acylation, and alkylation. researchgate.net For example, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) are used to replace active hydrogens on amines, alcohols, and thiols with a trimethylsilyl (B98337) (TMS) group. nih.gov Acylation, using reagents like acetic anhydride (B1165640) or pentafluoropropionic acid anhydride, is another effective method. researchgate.net While the specific derivatization protocol for N-(benzylcarbamothioyl)benzamide for GC-MS has not been detailed in the literature, the analysis of other complex nitrogen-containing compounds relies heavily on these established techniques to achieve the sharp peaks and reproducible results necessary for accurate quantification. researchgate.netnih.govojp.gov

Table 2: Common Derivatization Strategies for GC-MS Analysis

| Derivatization Method | Common Reagents | Target Functional Groups | Purpose |

| Silylation | BSTFA, MSTFA, TMCS | -OH, -NH, -SH | Increase volatility, improve thermal stability |

| Acylation | Acetic Anhydride, TFAA, PFPA | -OH, -NH | Increase volatility, introduce electron-capturing groups for ECD |

| Alkylation | Alkyl halides (e.g., methyl iodide) | Acidic protons | Increase volatility, form stable derivatives |

Selection and Optimization of Derivatizing Reagents

The utility of N-(benzylcarbamothioyl)benzamide and related N-acyl thioureas as derivatizing reagents in chemical analysis is predicated on the strategic selection of the reagent and the meticulous optimization of the reaction conditions. The primary goal of derivatization in this context is to enhance the detectability and chromatographic behavior of analyte molecules, typically those containing primary or secondary amine functional groups. The isothiocyanate moiety within the precursor to N-(benzylcarbamothioyl)benzamide, benzoyl isothiocyanate, is highly reactive towards nucleophilic amines, forming a stable thiourea (B124793) linkage. This reaction forms the basis of its application as a derivatizing agent.

The selection of a derivatizing reagent is governed by several critical factors, including the nature of the analyte, the analytical technique to be employed (e.g., HPLC, GC, CE), and the desired sensitivity and selectivity. N-acyl thiourea derivatives are particularly advantageous for HPLC with UV or mass spectrometric detection due to the introduction of a strong chromophore (the benzoyl group) and a readily ionizable thiourea moiety.

Optimization of the derivatization reaction is paramount to ensure complete and reproducible conversion of the analyte to its derivative, thereby guaranteeing the accuracy and precision of the analytical method. Key parameters that require careful optimization include the reaction temperature, time, pH, and the molar ratio of the derivatizing reagent to the analyte.

Detailed Research Findings

While specific studies on the optimization of N-(benzylcarbamothioyl)benzamide as a derivatizing reagent are not extensively documented, the principles can be inferred from research on closely related N-acyl thiourea derivatives and isothiocyanate-based derivatizations. nih.govnih.govresearchgate.net For instance, research on new N-acyl thiourea derivatives often involves the synthesis via an isothiocyanate intermediate, which subsequently reacts with a primary or secondary amine. researchgate.netnih.gov The optimization of this reaction is crucial for achieving high yields and purity of the final product.

In a study on the synthesis and quantification of new N-acyl thiourea derivatives, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated. nih.govnih.gov The derivatization reaction involved the initial formation of an isothiocyanate, followed by its reaction with a heterocyclic amine. nih.govnih.govresearchgate.net The optimization of such a method would typically involve the parameters outlined in the table below.

Table 1: Typical Parameters for Optimization of Derivatization with Isothiocyanate-Based Reagents

| Parameter | Typical Range/Conditions | Rationale |

| Solvent | Anhydrous acetone (B3395972), acetonitrile, dioxane | The solvent must be inert to the reactants and capable of dissolving both the analyte and the derivatizing reagent. Anhydrous conditions are often preferred to prevent hydrolysis of the isothiocyanate. |

| Temperature | Room temperature to reflux | The reaction rate is temperature-dependent. Higher temperatures can increase the reaction rate but may also lead to the degradation of the analyte or reagent, or the formation of side products. |

| Reaction Time | 30 minutes to several hours | Sufficient time must be allowed for the reaction to go to completion. The optimal time is determined by monitoring the product formation over time. |

| pH/Catalyst | Basic conditions (e.g., sodium bicarbonate) or absence of catalyst | The nucleophilicity of the amine is enhanced under basic conditions, which can accelerate the reaction. However, excessively high pH can lead to hydrolysis of the reagent. For some reactions, no catalyst is required. researchgate.netnih.gov |

| Reagent Molar Ratio | 1.1:1 to 10:1 (Reagent:Analyte) | A molar excess of the derivatizing reagent is typically used to ensure complete derivatization of the analyte and to drive the reaction equilibrium towards product formation. |

The successful formation of N-acyl thiourea derivatives is confirmed using various analytical techniques, including FT-IR, NMR spectroscopy, and mass spectrometry. nih.govresearchgate.net For quantitative applications, the development of a validated analytical method, such as RP-HPLC, is essential. nih.govnih.gov The validation would include assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For a new N-acyl thiourea derivative, one study reported an LOD of 0.0174 µg/mL and an LOQ of 0.0521 µg/mL using an optimized RP-HPLC method. nih.govnih.gov

The general procedure for the synthesis of N-acyl thiourea derivatives often involves reacting the corresponding acyl chloride with ammonium (B1175870) thiocyanate (B1210189) in a suitable solvent like anhydrous acetone to form the benzoyl isothiocyanate in situ. mdpi.com This is followed by the addition of the amine to be derivatized. mdpi.com The reaction mixture is typically heated to ensure completion. mdpi.com

Future Research Directions and Conceptual Advancements

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of N-(benzylcarbamothioyl)benzamide and its derivatives has traditionally been achieved through the reaction of benzoyl isothiocyanate with benzylamine (B48309) or by reacting 2-thioxo-substituted-1,3-benzoxazines with benzylamine. nih.gov While effective, future research is increasingly focused on the development of novel, more sustainable synthetic methodologies. A promising avenue lies in the exploration of eco-friendly, one-pot synthesis protocols that minimize solvent usage and energy consumption. For instance, the use of water as a solvent at ambient temperature for Mannich-type condensation-cyclization reactions has been reported for related heterocyclic compounds, offering a greener alternative to traditional methods. nih.gov

Future investigations could explore microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various organic transformations, including the synthesis of acetanilides without the need for catalysts or additives. nih.gov Furthermore, the development of catalytic methods, perhaps employing novel organocatalysts or metal complexes, could enhance the efficiency and selectivity of the synthesis of N-(benzylcarbamothioyl)benzamide and its analogs. The exploration of flow chemistry systems also presents an opportunity for the continuous, scalable, and safe production of these compounds. A key goal will be to develop synthetic strategies that are not only efficient but also adhere to the principles of green chemistry, reducing the environmental impact of chemical synthesis. mdpi.comresearchgate.net

Integration of Multi-modal Spectroscopic Techniques for Comprehensive Characterization

A thorough understanding of the structural and electronic properties of N-(benzylcarbamothioyl)benzamide is crucial for elucidating its mechanism of action and designing more potent analogs. While standard spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used for characterization, future research will benefit from the integration of a multi-modal spectroscopic approach for a more comprehensive analysis. nih.govnih.gov

Single-crystal X-ray diffraction studies are invaluable for providing precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov For instance, X-ray diffraction analysis of a related acyl thiourea (B124793) derivative revealed details about its planar rings, dihedral angles, and the role of intermolecular hydrogen bonds (N–H⋯O and N–H⋯S) and π⋯π interactions in its crystal packing. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy, can provide detailed insights into the connectivity and spatial proximity of atoms in solution, which is critical for understanding the compound's conformation in a biologically relevant environment. diva-portal.org Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is essential for confirming the molecular formula and can provide valuable information about fragmentation patterns. researchgate.netmdpi.com The combined application of these techniques will offer a more complete picture of the structural and conformational landscape of N-(benzylcarbamothioyl)benzamide.

| Spectroscopic Technique | Information Provided |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., N-H, C=O, C=S stretches). nih.gov |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C chemical environments, molecular connectivity, and spatial proximity of atoms. nih.govmdpi.com |

| X-ray Diffraction | Precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns. researchgate.netmdpi.com |

Development of Predictive Computational Models for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding the design of new and improved derivatives of N-(benzylcarbamothioyl)benzamide. Density Functional Theory (DFT) calculations have been employed to study the reaction mechanism of related benzamide (B126) formations and to analyze the electronic structure and reactivity of acyl thiourea derivatives. Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnist.gov QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity, allowing for the prediction of the activity of novel, unsynthesized molecules. researchgate.net

Molecular docking simulations are another critical computational tool that can predict the binding mode of N-(benzylcarbamothioyl)benzamide and its analogs within the active site of a biological target. nist.govnih.gov For example, docking studies have been used to understand the binding interactions of benzamide derivatives with enzymes like PARP-1 and HIV-1 reverse transcriptase. nist.govnih.gov By combining QSAR and molecular docking, researchers can gain a deeper understanding of the structure-function relationships governing the activity of these compounds. This knowledge can then be used to rationally design new derivatives with enhanced potency and selectivity. The development of machine learning models trained on larger datasets of thiourea derivatives could further enhance the predictive power of these computational approaches. diva-portal.org

Identification of Unexplored Biological Targets and Pathways

While N-(benzylcarbamothioyl)benzamide and its congeners have shown promise as antimicrobial and anticancer agents, a significant area for future research lies in the identification of novel and as-yet-unexplored biological targets and pathways. mdpi.com This will involve moving beyond broad phenotypic screening to more targeted, mechanism-based investigations.

Recent studies have highlighted that benzamide and thiourea derivatives can act as inhibitors of specific enzymes. For example, N-benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov Other related compounds have shown inhibitory activity against human ectonucleotidases (h-NTPDases), which play a role in thrombosis and inflammation, and ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis. nih.govnih.gov The ability of some acyl thiourea derivatives to bind to DNA further suggests a potential mechanism of action. nih.gov